molecular formula C22H23ClN2O3 B11319628 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11319628
M. Wt: 398.9 g/mol
InChI Key: JMEACEKAWLAQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is of interest due to its unique chemical structure, which combines a chlorophenyl group, a diethylamino group, and a chromene core, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, green chemistry approaches, and continuous flow reactors to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Known for their anticoagulant and anticancer properties.

    Indole derivatives: Exhibiting antiviral, anti-inflammatory, and anticancer activities.

    Phenoxy acetamide derivatives: Investigated for their analgesic and anti-inflammatory effects.

Uniqueness

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H23ClN2O3/c1-3-25(4-2)18(15-9-5-7-11-17(15)23)14-24-22(27)21-13-19(26)16-10-6-8-12-20(16)28-21/h5-13,18H,3-4,14H2,1-2H3,(H,24,27)

InChI Key

JMEACEKAWLAQID-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=CC(=O)C2=CC=CC=C2O1)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.